2-Amino-2-(4-isopropylphenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

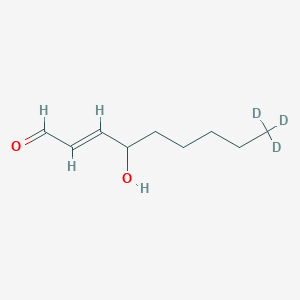

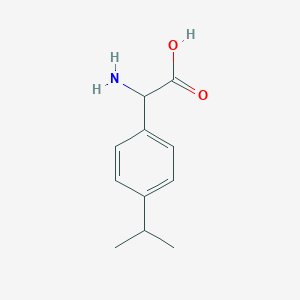

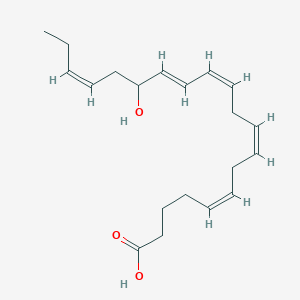

2-Amino-2-(4-isopropylphenyl)acetic acid is a compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 . It is used in research .

Synthesis Analysis

The synthesis of amino acids like 2-Amino-2-(4-isopropylphenyl)acetic acid can be achieved through various methods. One common method involves the α bromination of a carboxylic acid by treatment with Br2 and PBr3, followed by SN2 substitution of the α-bromo acid with ammonia . Another method is the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with base, followed by SN2 alkylation with a primary alkyl halide .Molecular Structure Analysis

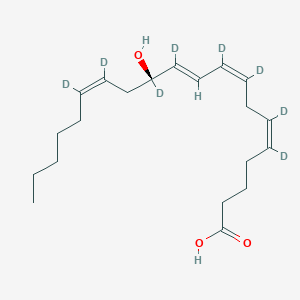

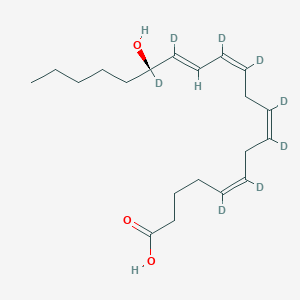

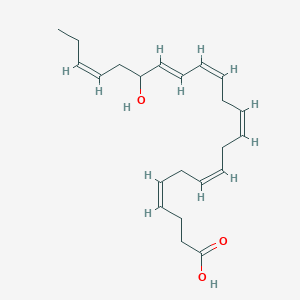

The molecular structure of 2-Amino-2-(4-isopropylphenyl)acetic acid consists of an amine group, a carboxyl group, and a side chain with an isopropylphenyl group .Chemical Reactions Analysis

Amines like 2-Amino-2-(4-isopropylphenyl)acetic acid can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Another reaction is the Hofmann elimination, an E2 reaction that converts an amine into an alkene .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2-(4-isopropylphenyl)acetic acid include a density of 1.1±0.1 g/cm3, a boiling point of 320.2±30.0 °C at 760 mmHg, and a molecular refractivity of 55.1±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Poly(amido-amine)s Carrying Primary Amino Groups as Side Substituents

Poly(amido-amine)s with primary amino groups as side substituents have been synthesized by polyaddition reactions. These polymers are suitable as carriers for carboxylated drugs and can be labeled with fluorescent probes for proteins. This research indicates the potential use of 2-Amino-2-(4-isopropylphenyl)acetic acid derivatives in the development of nonviral vectors for drug delivery systems (Malgesini, Verpilio, Duncan & Ferruti, 2003).

Synthesis and Molecular Docking Analysis

2-Amino-2-(4-isopropylphenyl)acetic acid derivatives have been synthesized and analyzed for their structure and anticancer activity. This research emphasizes the compound's potential in the design of anticancer drugs, with a focus on targeting specific receptors like the VEGFr receptor (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar & Kant, 2018).

Synthesis of Triorganotin(IV) Complexes

The paper discusses the synthesis and characterization of triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid. The research provides insights into the structural aspects and potential applications of these complexes in various chemical processes (Baul, Dutta, Rivarola, Butcher & Smith, 2002).

Antitumor Activities of Peptide Compounds

Synthesis and characterization of new peptide compounds with 2-Amino-2-(4-isopropylphenyl)acetic acid structures have shown certain antitumor activities. These findings highlight the compound's relevance in developing new therapeutic agents (Hu, Yin, Ma & Morsali, 2008).

Antimicrobial Agents from Mannich Base

A study on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents indicates the potential antimicrobial properties of derivatives of 2-Amino-2-(4-isopropylphenyl)acetic acid (Sah, Bidawat, Seth & Gharu, 2014).

Eigenschaften

IUPAC Name |

2-amino-2-(4-propan-2-ylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHDNBNSZXJSDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396145 |

Source

|

| Record name | 2-amino-2-(4-isopropylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(4-isopropylphenyl)acetic acid | |

CAS RN |

126746-20-1 |

Source

|

| Record name | 2-amino-2-(4-isopropylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)